4-[4-Chloro-3-(morpholine-4-sulfonyl)-benzoyl]-piperazine-1-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 4-(4-chloro-3-morpholin-4-ylsulfonylbenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O6S/c1-2-28-18(24)21-7-5-20(6-8-21)17(23)14-3-4-15(19)16(13-14)29(25,26)22-9-11-27-12-10-22/h3-4,13H,2,5-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICOOPXYHIKIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis
Patent WO2007093540A1 proposes a one-pot method where 4-chloro-3-mercaptobenzoyl chloride is simultaneously sulfonated and coupled with piperazine in the presence of morpholine. This method reduces purification steps but requires precise stoichiometric control, achieving a yield of 58–63% .
Microwave-Assisted Synthesis
A modified approach from PMC10780301 utilizes microwave irradiation to accelerate the sulfonation step. Reacting 4-chloro-3-aminobenzoylpiperazine with morpholine-4-sulfonyl chloride at 100°C for 15 minutes under microwave conditions increases the yield to 81% while reducing reaction time by 70% .
Challenges and Solutions
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Impurity Formation : Residual morpholine-4-sulfonyl chloride can lead to di-sulfonated byproducts. Patent CN104402842A recommends using a 10% excess of piperazine to suppress this side reaction.
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Low Esterification Efficiency : Ethyl chloroformate may hydrolyze in aqueous conditions. Source (Ambeed.com) suggests anhydrous solvents and molecular sieves to improve yields .
Scalability and Industrial Applications
Large-scale production (≥1 kg) employs continuous-flow reactors for the esterification step, as described in EP0115328B1 . This method enhances reproducibility and reduces solvent waste, with a throughput of 12 kg/day .
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine-4-sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Substitution: The chloro group in the benzoyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl-piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The morpholine-4-sulfonyl group, in particular, is known for its bioactive properties.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory and anticancer activities. The presence of the piperazine ring is significant as it is a common motif in many pharmacologically active compounds.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[4-Chloro-3-(morpholine-4-sulfonyl)-benzoyl]-piperazine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The morpholine-4-sulfonyl group is particularly important for its binding affinity and specificity, while the piperazine ring enhances its pharmacokinetic properties.
Comparison with Similar Compounds
Structural Impact :
- Piperidine-containing analogs (e.g., ) exhibit distinct ring puckering compared to piperazine, altering binding kinetics.
- Ethyl ester vs. carboxamide substitutions (e.g., vs. target compound) influence hydrolysis rates and in vivo half-life.
Sulfonamide-Based Piperazine Derivatives
Pharmacological Relevance :
Research Findings and Limitations
- Synthetic Yields : The target compound’s synthesis shares methodologies with tert-butyl ester intermediates (e.g., ), but yields for morpholine sulfonyl derivatives are often moderate (24–32%) due to steric challenges .
- Biological Data Gaps : While structural analogs (e.g., ) are linked to CRTH2 antagonism, direct activity data for the target compound remains uncharacterized in the provided evidence.
Biological Activity
4-[4-Chloro-3-(morpholine-4-sulfonyl)-benzoyl]-piperazine-1-carboxylic acid ethyl ester is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperazine ring, a morpholine sulfonyl group, and a chloro-substituted benzoyl moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure indicates the presence of functional groups that may interact with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The morpholine-4-sulfonyl group enhances binding affinity, while the piperazine ring contributes to improved pharmacokinetic properties. The compound may exhibit enzyme inhibition and receptor modulation , which are critical mechanisms for therapeutic efficacy.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, related piperazine derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The potential for this compound to act as an antibacterial agent warrants further investigation through in vitro and in vivo studies.
Enzyme Inhibition
The compound's structural components suggest potential activity as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease, both of which are important targets in treating conditions like Alzheimer's disease and urinary tract infections, respectively .
Case Studies
- Antibacterial Screening : In a study evaluating various piperazine derivatives, compounds similar to the target exhibited IC50 values indicating strong antibacterial effects against multiple strains . This highlights the potential for further development of this compound as an antibiotic.
- Enzyme Inhibition Studies : A series of synthesized compounds were tested for their inhibitory effects on AChE and urease. The results indicated that certain derivatives showed promising inhibition rates, suggesting that modifications to the structure could enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
